AR-42

Catalog No.
S548543
CAS No.
935881-37-1
M.F
C18H20N2O3
M. Wt
312.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AR-42

CAS Number

935881-37-1

Product Name

AR-42

IUPAC Name

N-hydroxy-4-[[(2S)-3-methyl-2-phenylbutanoyl]amino]benzamide

Molecular Formula

C18H20N2O3

Molecular Weight

312.4 g/mol

InChI

InChI=1S/C18H20N2O3/c1-12(2)16(13-6-4-3-5-7-13)18(22)19-15-10-8-14(9-11-15)17(21)20-23/h3-12,16,23H,1-2H3,(H,19,22)(H,20,21)/t16-/m0/s1

InChI Key

LAMIXXKAWNLXOC-INIZCTEOSA-N

SMILES

CC(C)C(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)NO

Solubility

Soluble in DMSO, not in water

Synonyms

AR42; AR 42; AR-42; (S)-HDAC-42; AR-42; NSC-736012; OSU-42; OSU-HDAC-42; OSUHDAC-42

Canonical SMILES

CC(C)C(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)NO

Isomeric SMILES

CC(C)[C@@H](C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)NO

Description

The exact mass of the compound (S)-N-Hydroxy-4-(3-methyl-2-phenylbutanamido)benzamide is 312.14739 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Pancreatic Cancer Treatment

Scientific Field: Oncology

Summary of the Application: AR-42 has been found to exhibit antitumor activity in pancreatic cancer cells by affecting multiple biochemical pathways .

Methods of Application: The human pancreatic cancer cell lines BxPC-3 and PANC-1 were used in the study. The number of apoptotic cells, cell cycle stages, and reactive oxygen species (ROS) generation levels were determined by flow cytometry .

Results: AR-42 inhibited pancreatic cancer cell proliferation by causing G2/M cell cycle arrest. It also induced ROS generation and DNA damage, triggering apoptosis of pancreatic cancer cells via both caspase-3-dependent and caspase-3-independent pathways . AR-42 also reduced cancer cell aggressiveness and significantly diminished BxPC-3 xenograft tumor growth in vivo .

Application in Neurofibromatosis Type 2 Treatment

Scientific Field: Neurology

Summary of the Application: AR-42 has been used in early phase clinical studies for neurofibromatosis type 2-associated vestibular schwannomas and meningiomas .

Methods of Application: AR-42 was administered for 3 weeks pre-operatively. Plasma and tumor drug concentrations and p-AKT expression were measured .

Results: AR-42 was found to be safe. Expression of p-AKT decreased in three of four vestibular schwannomas. All tumors had higher AR-42 concentrations than plasma .

Application in Multiple Myeloma, Chronic Lymphocytic Leukemia, and Lymphoma Treatment

Scientific Field: Hematology

Summary of the Application: AR-42 has been used in an investigator sponsored Phase I/IIa clinical study in adult patients with relapsed or refractory multiple myeloma (MM), chronic lymphocytic leukemia (CLL) or lymphoma .

AR-42, also known as OSU-HDAC42, is a potent inhibitor of histone deacetylases (HDACs) and a derivative of hydroxamate-tethered phenylbutyrate. It exhibits a chemical formula of C₁₈H₂₀N₂O₃ and a molecular weight of approximately 312.4 Da. The compound primarily functions by inducing histone hyperacetylation, which is crucial for regulating gene expression and cellular processes such as apoptosis and cell cycle progression. AR-42 has demonstrated significant efficacy in various cancer models, particularly in solid tumors and hematological malignancies, with an IC50 value ranging from 16 to 30 nM for HDAC inhibition .

AR-42 operates through several key chemical mechanisms:

  • Histone Acetylation: By inhibiting HDAC activity, AR-42 promotes the acetylation of histones H3 and H4, leading to increased transcriptional activity of tumor suppressor genes.
  • Non-Histone Protein Modifications: In addition to histones, AR-42 also targets non-histone proteins, influencing pathways related to cell survival and apoptosis .
  • Caspase Activation: The compound has been shown to activate caspases-3 and -7, essential mediators in the apoptotic pathway .

AR-42 exhibits diverse biological activities:

  • Apoptosis Induction: It triggers apoptosis in various cancer cell lines by modulating key regulators such as Bcl-xL, Bax, and p21 .
  • Cell Cycle Arrest: The compound causes cell cycle arrest in multiple myeloma cells and other cancer types, effectively halting tumor growth .
  • Inhibition of Oncogenic Pathways: AR-42 has been shown to inhibit the phosphoinositide 3-kinase/Akt signaling pathway, which is often dysregulated in cancers .

The synthesis of AR-42 involves several steps:

  • Starting Materials: The synthesis begins with phenylbutyric acid derivatives.
  • Hydroxamate Formation: Hydroxamic acid groups are introduced to enhance HDAC inhibitory activity.
  • Purification: The compound is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity level of ≥99% .

AR-42 has potential applications in various therapeutic areas:

  • Cancer Treatment: It is being investigated for the treatment of several malignancies including prostate cancer, ovarian cancer, and meningiomas .
  • Investigational Drug: Designated as an orphan drug by the FDA for specific tumor types, AR-42 is currently undergoing clinical trials to evaluate its efficacy and safety .

Studies have shown that AR-42 interacts with various cellular pathways:

  • HSP90 Interaction: AR-42 disrupts the interaction between heat shock protein 90 and its client proteins, leading to proteasomal degradation of oncogenic proteins such as Kit .
  • Modulation of Apoptosis Regulators: It affects the expression levels of several apoptosis-related proteins, enhancing the apoptotic response in cancer cells .

AR-42 belongs to a class of compounds known as HDAC inhibitors. Here are some similar compounds:

Compound NameMechanismUnique Features
VorinostatHDAC inhibitorFirst FDA-approved HDAC inhibitor
RomidepsinHDAC inhibitorSpecific for Class I HDACs
PanobinostatPan-HDAC inhibitorEffective against multiple myeloma
BelinostatPan-HDAC inhibitorUsed primarily for peripheral T-cell lymphoma

Uniqueness of AR-42

AR-42 is distinguished by its broad-spectrum inhibition of both histone and non-histone deacetylases. Its ability to induce hyperacetylation across various substrates sets it apart from other HDAC inhibitors like vorinostat and panobinostat, which may have more targeted effects. Additionally, AR-42's specific action on the phosphoinositide 3-kinase/Akt pathway further enhances its therapeutic potential in treating aggressive cancers .

AR-42 represents a sophisticated example of structure-based drug design and optimization in pharmaceutical chemistry [1]. The compound is synthesized through a strategic approach that combines phenylbutyrate derivatives with hydroxamate-tethered zinc-chelating motifs to create a potent histone deacetylase inhibitor [2] [1] [3].

The primary synthetic pathway for AR-42 involves the formal condensation of the carboxy group of (2S)-3-methyl-2-phenylbutanoic acid with the amino group of 4-amino-N-hydroxybenzamide, resulting in a secondary carboxamide structure [2] [3]. This synthesis represents a significant advancement from earlier hydroxamate-tethered phenylbutyrate derivatives, particularly N-hydroxy-4-(4-phenylbutyryl-amino)benzamide (HTPB), which served as the foundational structure for optimization efforts [1].

The optimization strategy employed for AR-42 development utilized structure-based design principles derived from histone deacetylase-like protein (HDLP)-trichostatin A (TSA) complex frameworks [1]. Computational docking studies revealed that the hydrophobic microenvironment encompassed by Phenylalanine-198 and Phenylalanine-200 residues could be exploited for structural enhancement [1]. This analysis led to the incorporation of an isopropyl moiety in the final AR-42 structure, which demonstrates favorable interactions with the hydrophobic binding motif and contributes to the compound's enhanced potency [1].

The synthetic optimization process resulted in AR-42 achieving an inhibition concentration (IC50) value of 16 nanomolar for histone deacetylase inhibition, representing a substantial improvement over predecessor compounds [1] [4]. At concentrations as low as 0.1 micromolar, AR-42 effectively induces histone hyperacetylation and p21WAF/CIP1 overexpression while suppressing cancer cell proliferation [1] [5].

Recent research has explored the development of achiral derivatives of AR-42 to address potential racemization concerns inherent in the chiral 2-arylbutyrate structure [6]. These achiral analogues incorporate cycloalkyl groups linked via quaternary carbon atoms and have demonstrated up to 40-fold increased potency against human class I histone deacetylases, with some derivatives achieving IC50 values as low as 0.7 nanomolar for HDAC1 [6]. The lead compound from this series, designated JT86, exhibited 25-fold increased cytotoxicity against five human cancer cell lines while showing up to 70-fold reduced toxicity in normal human cells [6].

The synthesis of AR-42 and its derivatives has been facilitated by the development of efficient hydroxamic acid synthesis methodologies. Polymer-supported 1-hydroxybenzotriazole (PS-HOBt) has emerged as a valuable synthetic tool for the parallel synthesis of hydroxamic acids from carboxylic acids and hydroxylamine [7]. This methodology offers advantages including reduced reagent requirements, shorter reaction times, and high product purities achieved through simple solvent evaporation [7].

Industrial-Scale Production and Quality Control

Industrial-scale production of AR-42 requires careful attention to process validation, quality control, and regulatory compliance standards established for pharmaceutical manufacturing [8] [9]. The transition from laboratory-scale synthesis to commercial production involves multiple phases of process development, optimization, and validation [8] [10].

Process validation for AR-42 manufacturing follows the three-stage approach outlined in pharmaceutical guidelines [9]. Stage 1 involves process design and development, where critical process parameters and their acceptable ranges are established through systematic experimentation [9]. Stage 2 encompasses process qualification, during which the manufacturing process is evaluated to determine reproducible commercial manufacturing capability [9]. Stage 3 represents continued process verification, ensuring that the process remains in a state of control during routine production [9].

Pilot-scale production studies are essential for bridging laboratory development and full-scale manufacturing [10]. For pharmaceutical compounds like AR-42, pilot batch sizes typically correspond to at least 10% of the intended production scale batch, ensuring that scale-up multiplication factors do not exceed 10:1 [8] [10]. This approach provides predictive data for production-scale operations while allowing for process optimization and critical parameter identification [10].

Quality control methodologies for AR-42 production must address the compound's unique physicochemical properties, particularly its limited aqueous solubility and requirement for specialized analytical techniques [11] [12]. High-performance liquid chromatography (HPLC) represents the primary analytical method for AR-42 quantification and purity assessment [11] [12]. The analytical procedure typically employs reversed-phase chromatography with methanol-water mobile phases containing formic acid for optimal separation and detection [11].

Sample preparation procedures for AR-42 analysis involve liquid-liquid extraction using ethyl acetate, followed by nitrogen-assisted concentration and reconstitution in appropriate solvent systems [11]. The extraction protocol typically achieves satisfactory recovery rates while minimizing matrix interference effects [11]. Detection is commonly performed using ultraviolet spectroscopy at wavelengths optimized for AR-42's chromophoric properties [12].

Method validation for AR-42 analytical procedures must demonstrate specificity, linearity, accuracy, precision, detection limits, and quantitation limits in accordance with International Council for Harmonisation (ICH) guidelines [13]. Specificity testing ensures that the analytical method can distinguish AR-42 from potential degradation products, synthetic impurities, and excipient components [13]. Linearity assessment typically covers concentration ranges from 50% to 200% of the target analytical concentration [14].

Industrial production facilities must implement current Good Manufacturing Practices (cGMP) throughout all manufacturing operations [12]. Environmental controls include maintenance of appropriate temperature and humidity conditions, particularly given AR-42's requirement for storage under inert atmosphere at temperatures below -20°C [4] [15]. Personnel training programs must address the specific handling requirements and safety protocols associated with AR-42 production [12].

Supply chain management for AR-42 production requires careful coordination of raw material procurement, intermediate storage, and final product distribution [16]. The synthesis relies on specialized starting materials, including (2S)-3-methyl-2-phenylbutanoic acid and 4-amino-N-hydroxybenzamide, which must meet pharmaceutical-grade specifications [2]. Vendor qualification and material testing protocols ensure consistent raw material quality throughout the production process [8].

Solubility and Formulation Challenges

AR-42 presents significant formulation challenges due to its poor aqueous solubility profile, which is characteristic of compounds falling within Biopharmaceutical Classification System (BCS) Class II [17] [18] [19]. The compound demonstrates complete insolubility in water and ethanol, with meaningful solubility achieved only in dimethyl sulfoxide (DMSO), where concentrations of 15.62 to 63 milligrams per milliliter can be attained [4] [15] [20].

The solubility limitations of AR-42 reflect broader challenges facing contemporary pharmaceutical development, where approximately 90% of preclinical compounds are estimated to have bioavailability challenges [19]. These issues arise from disease targets and associated active pharmaceutical ingredient chemistry being driven toward compounds with hydrophobic characteristics, high melting points, and elevated molecular weights [19].

Formulation strategies for AR-42 must address both the immediate solubilization requirements and the need for stable, bioavailable dosage forms [21]. Dimethyl sulfoxide serves as the primary solvent for AR-42 in research applications due to its amphipathic properties and ability to dissolve both polar and nonpolar compounds [22] [23]. DMSO has demonstrated excellent safety profiles in pharmaceutical applications and has received FDA approval for treating interstitial cystitis [22].

The development of AR-42 formulations has explored various solubility enhancement technologies commonly employed for poorly soluble compounds [18] [21]. These approaches include pH modification strategies, surfactant incorporation, particle size reduction through nanosuspension formation, predissolved forms using lipid-based systems, cyclodextrin complexation, co-solvent utilization, and amorphous solid dispersion preparation [18].

Amorphous solid dispersions represent a particularly promising approach for AR-42 formulation development [17] [24]. These systems demonstrate rapid dissolution onset and can achieve supersaturated concentrations, although they present unique challenges for solubility characterization and quality control dissolution method development [17]. The thermodynamic instability of amorphous forms requires careful consideration of crystallization inhibition and long-term stability [17].

Eutectic mixture formation with appropriate excipients offers another potential avenue for AR-42 solubility enhancement [25]. Research has demonstrated that strong active pharmaceutical ingredient-excipient and excipient-water interactions can notably enhance drug solubility in aqueous media [25]. However, this effect can be counteracted when excipient-water interactions exceed the strength of drug-excipient interactions [25].

Self-emulsifying drug delivery systems (SEDDS) represent an additional formulation approach for AR-42 [21]. These systems can improve dissolution rates through spontaneous emulsification upon contact with aqueous media, potentially addressing the compound's poor water solubility while maintaining chemical stability [21].

The formulation development process for AR-42 must carefully consider the compound's physicochemical stability [4] [15]. The requirement for storage under inert atmosphere at sub-zero temperatures indicates potential sensitivity to oxidative degradation or hydrolytic processes [4]. Formulation excipients must be selected to provide adequate protection against these degradation pathways while facilitating drug release and absorption [21].

Analytical method development for AR-42 formulations presents unique challenges related to the compound's solubility limitations [11] [17]. Dissolution testing requires specialized conditions that may not conform to traditional sink conditions, necessitating the development of non-sink dissolution methods for meaningful assessment of formulation performance [17]. These methods must be validated to ensure reproducible and meaningful results for quality control applications [17].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

312.14739250 g/mol

Monoisotopic Mass

312.14739250 g/mol

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

E0GG29V0AQ

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312+H332 (100%): Harmful in contact with skin or if inhaled [Warning Acute toxicity, dermal;
acute toxicity, inhalation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

935881-37-1

Wikipedia

AR-42

Dates

Modify: 2023-08-15
1: Zhang S, Suvannasankha A, Crean CD, White VL, Chen CS, Farag SS. The novel histone deacetylase inhibitor, AR-42, inhibits gp130/Stat3 pathway and induces apoptosis and cell cycle arrest in multiple myeloma cells. Int J Cancer. 2011 Jul 1;129(1):204-13. doi: 10.1002/ijc.25660. Epub 2010 Dec 1. PubMed PMID: 20824695.
2: Lucas DM, Alinari L, West DA, Davis ME, Edwards RB, Johnson AJ, Blum KA, Hofmeister CC, Freitas MA, Parthun MR, Wang D, Lehman A, Zhang X, Jarjoura D, Kulp SK, Croce CM, Grever MR, Chen CS, Baiocchi RA, Byrd JC. The novel deacetylase inhibitor AR-42 demonstrates pre-clinical activity in B-cell malignancies in vitro and in vivo. PLoS One. 2010 Jun 3;5(6):e10941. PubMed PMID: 20532179; PubMed Central PMCID: PMC2880605.
3: Lin TY, Fenger J, Murahari S, Bear MD, Kulp SK, Wang D, Chen CS, Kisseberth WC, London CA. AR-42, a novel HDAC inhibitor, exhibits biologic activity against malignant mast cell lines via down-regulation of constitutively activated Kit. Blood. 2010 May 27;115(21):4217-25. Epub 2010 Mar 16. PubMed PMID: 20233974.
4: Stoenner RW, Schaeffer OA, Katcoff S. Half-Lives of Argon-37, Argon-39, and Argon-42. Science. 1965 Jun 4;148(3675):1325-8. PubMed PMID: 17791262.

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